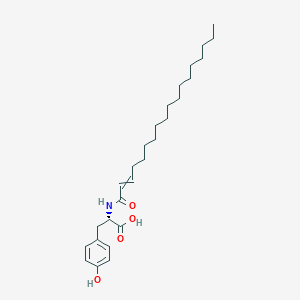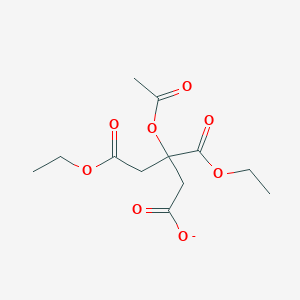
3-Dodecylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecylthymidine is a synthetic nucleoside analog, which is structurally derived from thymidine. Thymidine is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA. The addition of a dodecyl group to the thymidine molecule enhances its hydrophobic properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecylthymidine typically involves the alkylation of thymidine with a dodecyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually include anhydrous solvents like dimethylformamide or tetrahydrofuran to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Dodecylthymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyl ketones, while reduction may produce dodecyl alcohols.
Scientific Research Applications
3-Dodecylthymidine has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic nucleoside analog in the study of nucleic acid interactions and modifications.
Biology: It serves as a probe in DNA synthesis and repair studies.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of novel biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 3-Dodecylthymidine involves its incorporation into DNA during replication. The dodecyl group enhances its hydrophobic interactions, which can disrupt normal DNA processes. This disruption can lead to the inhibition of DNA synthesis and repair, making it useful in antiviral and anticancer research.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, which lacks the dodecyl group.
Azidothymidine: A thymidine analog used in the treatment of HIV infection.
5-Ethynyl-2’-deoxyuridine: Another thymidine analog used in DNA synthesis studies.
Uniqueness
3-Dodecylthymidine is unique due to its hydrophobic dodecyl group, which enhances its interactions with hydrophobic environments. This property makes it particularly useful in studies involving membrane interactions and hydrophobic drug delivery systems.
Properties
CAS No. |
521277-44-1 |
|---|---|
Molecular Formula |
C22H38N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-dodecyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H38N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-23-21(27)17(2)15-24(22(23)28)20-14-18(26)19(16-25)29-20/h15,18-20,25-26H,3-14,16H2,1-2H3/t18-,19+,20+/m0/s1 |
InChI Key |
PLFKVVZRNMZCPS-XUVXKRRUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



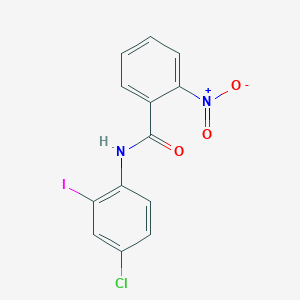

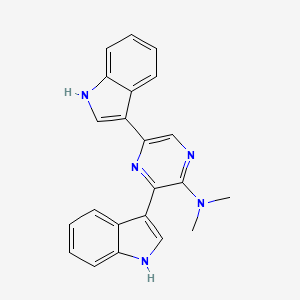
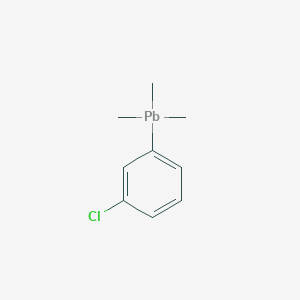

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)

